Methyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing compounds.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions.
Attachment of the benzamido group: This is usually done through amide bond formation reactions.
Methylation and esterification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the cyano group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the benzamido and chloro groups but differs in other functional groups.
Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonyl]carbamate: Similar in having the benzamido and chloro groups but with different substituents.
Uniqueness
Methyl 5-(5-chloro-2-methoxybenzamido)-4-cyano-3-methylthiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H13ClN2O4S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
methyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H13ClN2O4S/c1-8-11(7-18)15(24-13(8)16(21)23-3)19-14(20)10-6-9(17)4-5-12(10)22-2/h4-6H,1-3H3,(H,19,20) |
InChI Key |
UVRHOZAQXBNVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)Cl)OC)C(=O)OC |
Origin of Product |
United States |
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